molecular formula C10H19NO2 B2620890 Ethyl 2-(2-methylpiperidin-3-yl)acetate CAS No. 2104018-85-9

Ethyl 2-(2-methylpiperidin-3-yl)acetate

Cat. No.: B2620890
CAS No.: 2104018-85-9
M. Wt: 185.267
InChI Key: HSBJIDXOYGVURQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpiperidin-3-yl)acetate typically involves the reaction of 2-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methylpiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-(2-methylpiperidin-3-yl)acetate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    2-Methylpiperidine: A derivative with a methyl group at the 2-position.

    Ethyl 2-piperidylacetate: A similar compound with the ester group attached to the piperidine ring at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

ethyl 2-(2-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBJIDXOYGVURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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